Ma'ilione

Description

Contextual Background of Ma'ilione within Marine Natural Products Chemistry

This compound is a secondary metabolite originally isolated from the marine red alga Laurencia cartilaginea. laurencia-database.jp The genus Laurencia is renowned in marine natural products chemistry for its prolific production of a wide array of structurally diverse and often halogenated secondary metabolites, particularly terpenoids. nih.govnih.gov The discovery of this compound has contributed to the understanding of the chemical diversity within this genus and the broader field of marine chemical ecology. laurencia-database.jp Marine natural products are a significant area of research due to their potential as leads for new pharmaceuticals and their role in the ecological interactions of the producing organisms. wikipedia.org The study of compounds like this compound provides insights into the biosynthetic capabilities of marine algae and the evolutionary pressures that lead to the production of such complex molecules.

Classification and Structural Archetype of this compound as a Chamigrene-Type Spiro Sesquiterpenoid

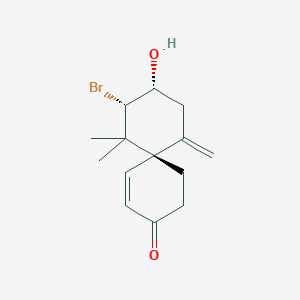

This compound is classified as a chamigrene-type spiro sesquiterpenoid. nih.gov This classification is based on its carbon skeleton, which features a spiro[5.5]undecane core. nih.govwikipedia.org The chamigrene class of sesquiterpenes is characterized by this distinctive spirocyclic system, where two six-membered rings are joined by a single common carbon atom. wikipedia.org This structural arrangement results in a unique three-dimensional conformation. The chamigrene skeleton is a well-established archetype in natural product chemistry, with numerous derivatives having been isolated from both marine and terrestrial sources. nih.gov this compound's structure conforms to this archetype, with specific substitutions that define its unique chemical identity. nih.gov

The key structural features of this compound are detailed in the table below:

| Feature | Description |

| Chemical Formula | C₁₄H₁₉BrO₂ |

| IUPAC Name | (3R,4S,6S)-4-bromo-3-hydroxy-5,5-dimethyl-1-methylidenespiro[5.5]undec-10-en-9-one |

| Core Structure | Spiro[5.5]undecane |

| Functional Groups | Bromine atom, Hydroxyl group, Ketone group, Alkene groups |

| Source Organism | Laurencia cartilaginea, Laurencia scoparia, and other Laurencia species |

Data sourced from PubChem CID 396685 nih.gov

Significance of Halogenated Natural Products in Chemical Research

The presence of a bromine atom in the structure of this compound places it within the important class of halogenated natural products. Halogenation is a common feature among marine natural products, particularly those derived from algae of the genus Laurencia. nih.gov The incorporation of halogen atoms, most commonly bromine and chlorine, into natural product scaffolds can significantly influence their biological activity. mdpi.com This is often attributed to the increased lipophilicity and altered steric and electronic properties conferred by the halogen substituent.

Research into halogenated natural products is significant for several reasons:

Novel Bioactivities: Halogenated compounds often exhibit potent and selective biological activities, making them attractive candidates for drug discovery and development. mdpi.com

Enzymology and Biosynthesis: The study of how organisms selectively incorporate halogens into complex molecules provides insights into novel enzymatic pathways and biocatalytic processes.

Synthetic Chemistry: The unique structural features of halogenated natural products present interesting challenges and opportunities for synthetic chemists, driving the development of new synthetic methodologies.

The investigation of halogenated chamigrene sesquiterpenoids from Laurencia species has revealed a range of biological activities, further underscoring the importance of this class of compounds in chemical research. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

185213-74-5 |

|---|---|

Molecular Formula |

C14H19BrO2 |

Molecular Weight |

299.2 g/mol |

IUPAC Name |

(3R,4S,6S)-4-bromo-3-hydroxy-5,5-dimethyl-1-methylidenespiro[5.5]undec-10-en-9-one |

InChI |

InChI=1S/C14H19BrO2/c1-9-8-11(17)12(15)13(2,3)14(9)6-4-10(16)5-7-14/h4,6,11-12,17H,1,5,7-8H2,2-3H3/t11-,12-,14-/m1/s1 |

InChI Key |

ZERRJERBGYWIKI-YRGRVCCFSA-N |

SMILES |

CC1(C(C(CC(=C)C12CCC(=O)C=C2)O)Br)C |

Isomeric SMILES |

CC1([C@@H]([C@@H](CC(=C)[C@@]12CCC(=O)C=C2)O)Br)C |

Canonical SMILES |

CC1(C(C(CC(=C)C12CCC(=O)C=C2)O)Br)C |

Other CAS No. |

185213-74-5 |

Synonyms |

8-bromo-9-hydroxy-7,7-dimethyl-11-methylenespiro(5.5)undec-1-en-3-one mailione |

Origin of Product |

United States |

Isolation Methodologies and Source Organisms of Ma Ilione

The discovery and characterization of Ma'ilione are intrinsically linked to the chemical exploration of marine red algae, particularly species belonging to the genus Laurencia. These algae are renowned for their capacity to produce a diverse array of halogenated organic compounds.

Extraction and Initial Purification from Marine Algal Species

The process of isolating this compound involves a series of extraction and purification steps designed to separate the compound from the complex mixture of metabolites present in the source organism.

Specimens of the red alga Laurencia scoparia collected from the Brazilian coast have been a key source for the isolation of this compound. frontiersin.org The initial step in the isolation process typically involves the extraction of the algal biomass with an organic solvent. Research has shown that a dichloromethane (B109758) extract of L. scoparia is effective in yielding a crude mixture containing this compound and other sesquiterpenes. Current time information in Lalawigan ng Bohol, PH.

Following the initial extraction, the crude extract undergoes various chromatographic techniques to purify the target compound. While specific details of the complete purification protocol can vary between studies, the process generally involves column chromatography followed by high-performance liquid chromatography (HPLC) to achieve the separation of individual compounds. The final structural elucidation and determination of the absolute stereochemistry of this compound from L. scoparia were accomplished using X-ray diffraction analysis. frontiersin.org This analysis confirmed the precise three-dimensional arrangement of atoms in the this compound molecule. frontiersin.org

| Isolation Step | Description | Reference |

| Source Organism | Laurencia scoparia | frontiersin.org |

| Extraction Solvent | Dichloromethane | Current time information in Lalawigan ng Bohol, PH. |

| Purification Methods | Column Chromatography, HPLC | frontiersin.org |

| Structure Elucidation | X-ray Diffraction Analysis | frontiersin.org |

Prior to its full isolation and structural characterization from Laurencia scoparia, this compound was first detected in another species of red algae, Laurencia cartilaginea. laurencia-database.jp A 1997 study by Juagdan and colleagues on L. cartilaginea collected from Hawaii led to the initial identification of this novel chamigrene sesquiterpenoid. laurencia-database.jpresearchgate.net This initial report highlighted the presence of this compound within the chemical profile of this particular Laurencia species, paving the way for its subsequent isolation and more detailed analysis from other sources. laurencia-database.jp

| Organism | Location of Collection | Reference |

| Laurencia cartilaginea | Ma'ili Point Park, Wai'anae coast of O'ahu, Hawaii, USA | laurencia-database.jp |

Advanced Structural Elucidation of Ma Ilione

Spectroscopic Techniques for Comprehensive Structural Determination

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical structure elucidation. For a molecule as complex as Ma'ilione, a suite of spectroscopic techniques is required, each providing unique and complementary pieces of information regarding its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity, and their spatial relationships.

For this compound, ¹H and ¹³C NMR spectroscopy were instrumental in establishing its planar structure. laurencia-database.jp Analysis of the ¹H NMR spectrum reveals the number of distinct proton environments, while their chemical shifts (δ) indicate the type of carbon they are attached to (e.g., olefinic, aliphatic, or adjacent to electronegative atoms like oxygen or bromine). The splitting patterns (multiplicity) of the signals, caused by spin-spin coupling, provide crucial information about adjacent protons, allowing for the assembly of molecular fragments.

Furthermore, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) were vital. COSY spectra establish ¹H-¹H connectivities, while HMBC spectra reveal long-range correlations between protons and carbons (typically over two or three bonds), enabling the definitive connection of molecular fragments into the complete carbon skeleton. The power of these techniques is highlighted by the fact that early NMR data for this compound were later corrected, demonstrating the meticulous level of analysis required for such complex structures. laurencia-database.jp

| NMR Technique | Information Revealed for this compound's Structure |

| ¹H NMR | Identifies all unique proton environments, their electronic surroundings, and neighboring protons. |

| ¹³C NMR | Determines the number and type of carbon atoms (e.g., C=O, C=C, C-Br, C-O, CH, CH₂, CH₃). |

| 2D COSY | Maps the direct H-C-C-H connections, piecing together the spin systems within the molecule. |

| 2D HMBC | Connects molecular fragments by showing correlations between protons and carbons separated by 2-3 bonds. |

| 2D HSQC/HMQC | Correlates each proton directly to the carbon it is attached to. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight and elemental formula of a compound. savemyexams.com When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺), whose m/z value corresponds to the molecule's mass. chemguide.co.uk For this compound (C₁₄H₁₉BrO₂), high-resolution mass spectrometry would confirm its elemental composition. nih.gov

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺), which is a definitive indicator of the presence of a single bromine atom in the molecule.

The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments provides a molecular fingerprint and offers valuable clues about the compound's structure. While a detailed fragmentation pattern is not provided, analysis would reveal the loss of stable neutral molecules (like H₂O from the alcohol or CO from the ketone) and the formation of stable carbocations, helping to corroborate the structural features determined by NMR. savemyexams.comchemguide.co.uk

| Ion | Expected m/z | Significance |

| [M(⁷⁹Br)]⁺ | ~298.06 | Molecular ion peak corresponding to the lighter bromine isotope. |

| [M(⁸¹Br)]⁺ | ~300.06 | Molecular ion peak corresponding to the heavier bromine isotope (M+2 peak). |

| [M-H₂O]⁺ | ~280/282 | Indicates the loss of a water molecule from the hydroxyl group. |

| [M-Br]⁺ | ~219 | Indicates the loss of the bromine atom. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.). specac.com Different types of bonds and functional groups absorb radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). This makes IR spectroscopy an excellent tool for rapidly identifying the functional groups present in a molecule. specac.com

The IR spectrum of this compound would be expected to show distinct absorption bands confirming its key functional groups. laurencia-database.jp The presence of a hydroxyl (-OH) group from the secondary alcohol would be indicated by a strong, broad absorption. The carbonyl (C=O) group of the ketone would produce a strong, sharp peak. Additionally, absorptions corresponding to the carbon-carbon double bonds (C=C) of the olefinic groups and the various C-H bonds would also be present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Indicated |

| ~3400 (broad) | O-H stretch | Secondary Alcohol (-OH) |

| ~2960-2850 | C-H stretch | Aliphatic (sp³ C-H) |

| ~1710 (strong, sharp) | C=O stretch | Ketone |

| ~1645 | C=C stretch | Alkene |

| ~1200-1000 | C-O stretch | Secondary Alcohol |

Stereochemical Assignment of this compound

While spectroscopic methods are powerful for determining the planar structure (i.e., the connectivity of atoms), they often cannot unambiguously establish the three-dimensional arrangement of atoms in space, known as stereochemistry. For molecules with multiple chiral centers, like this compound, determining the absolute configuration is a critical final step in its structural elucidation.

Single-crystal X-ray diffraction is the most powerful and definitive method for determining the absolute configuration of a chiral molecule. The technique involves passing X-rays through a well-ordered crystal of the compound. The way the X-rays are scattered by the electron clouds of the atoms creates a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the precise position of every atom in the molecule in three-dimensional space, including their relative and absolute stereochemistry. frontiersin.orgiomcworld.com

For this compound, obtaining a suitable crystal allowed for single-crystal X-ray analysis. laurencia-database.jpiomcworld.com This experiment provided an unambiguous determination of its absolute stereochemistry, confirming the spatial orientation of the substituents at each of its chiral centers. iomcworld.com

| Compound | Analytical Method | Key Finding | CCDC Number |

| This compound | Single-Crystal X-ray Diffraction | Absolute configuration determined as (6S, 9R, 10S). iomcworld.com | 162566 nih.gov |

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The source of chirality is typically a stereogenic center (or stereocenter), which is an atom (usually carbon) bonded to four different groups. wur.nl The specific three-dimensional arrangement of these groups around a stereocenter is known as its absolute configuration, which is designated as either R (rectus) or S (sinister) based on a set of priority rules.

The X-ray crystallographic analysis of this compound identified three such stereogenic centers. iomcworld.com The absolute configuration was unequivocally assigned, providing the final piece of the structural puzzle. frontiersin.orgiomcworld.com This level of stereochemical detail is crucial, as different stereoisomers of a compound can have vastly different biological properties.

Identified Stereogenic Centers in this compound:

Carbon 6: Assigned the S configuration.

Carbon 9: Assigned the R configuration.

Carbon 10: Assigned the S configuration.

Relative Stereochemistry of Vicinal Bromo- and Hydroxy- Substituents

The determination of the relative stereochemistry of the vicinal bromo- and hydroxy- groups on the C-8 and C-9 positions of the this compound skeleton is a critical aspect of its structural elucidation. Research has established that these substituents adopt a syn (or cis) relative stereochemistry. laurencia-database.jp This arrangement, along with the specific conformation of the cyclohexane (B81311) ring, was determined primarily through detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data, with ultimate confirmation provided by X-ray crystallography. laurencia-database.jpcanterbury.ac.nz

The key to deciphering the relative orientation of these groups lies in the analysis of proton-proton (¹H-¹H) coupling constants (J-values), which are highly dependent on the dihedral angle between the coupled protons. researchgate.netnmrwiki.org In this compound, the coupling constant between the proton at C-8 (H-8) and the proton at C-9 (H-9) provides direct insight into their spatial relationship.

Initial structural elucidation was reported based on extensive spectroscopic analysis of this compound isolated from the red alga Laurencia cartilaginea. researchgate.net The observed coupling patterns in the ¹H-NMR spectrum were instrumental. Specifically, the stereochemistry was deduced from the multiplicity and coupling constants of the signals for H-8 and H-9.

Further studies on this compound isolated from Laurencia scoparia corroborated these findings and ultimately confirmed the absolute stereochemistry through X-ray diffraction analysis. laurencia-database.jpebi.ac.uk The analysis revealed that while the related compound isorigidol (B1246757) features an anti (or trans) arrangement of the bromo- and hydroxy- groups, this compound displays the more common syn configuration for chamigrene-type sesquiterpenoids. laurencia-database.jp This configuration places the hydroxyl group at C-9 in an axial position within the chair-like conformation of the cyclohexane ring. laurencia-database.jp

The following tables summarize the key ¹H-NMR and ¹³C-NMR data that support the stereochemical assignment.

Table 1: Key ¹H-NMR Spectroscopic Data for the Stereochemical Determination of this compound Data presented is based on findings for chamigrene skeletons and may be representative.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Inferred Dihedral Angle (H-C8-C9-H) |

| H-8 | ~4.5 - 4.7 | d (doublet) | Small (~2-4 Hz) | ~60° (gauche) |

| H-9 | ~4.0 - 4.2 | br s (broad singlet) or narrow multiplet | Small (~2-4 Hz) | ~60° (gauche) |

The small coupling constant (³JH8-H9) is indicative of a gauche relationship between H-8 and H-9, which corresponds to a syn orientation of the bromo and hydroxy substituents.

Table 2: Relevant ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| C-8 | ~60 - 65 |

| C-9 | ~70 - 75 |

The analysis of the ¹H-NMR spectrum is paramount. A small ³JH8-H9 coupling constant of approximately 2-4 Hz strongly suggests a dihedral angle of around 60° between these protons. This gauche arrangement is only possible if the bromide and hydroxyl substituents are syn to each other. If they were anti, the protons would be in an anti-periplanar arrangement (dihedral angle ~180°), which would result in a much larger coupling constant (typically 8-12 Hz).

Furthermore, the multiplicity of the H-9 signal, often observed as a broad singlet or a narrow multiplet, indicates small couplings to its neighboring protons. This is consistent with the C-9 hydroxyl group being in an axial position, which would place the C-9 proton in an equatorial position. An equatorial proton has gauche relationships with both the axial and equatorial protons on the adjacent C-10, resulting in small coupling constants. This evidence, combined with Nuclear Overhauser Effect (NOE) data, allowed for the confident assignment of the relative stereochemistry, which was later unequivocally confirmed by single-crystal X-ray analysis. laurencia-database.jpcanterbury.ac.nz

Biosynthetic Pathways and Enzymatic Mechanisms of Ma Ilione

Proposed Biogenetic Routes for Spiro[5.5]undecane Framework Formation

The spiro[5.5]undecane framework, characteristic of chamigrene-type sesquiterpenoids including ma'ilione, is believed to arise from the cyclization of a farnesyl diphosphate (B83284) (FPP) precursor. genome.jprsc.org Sesquiterpene synthases catalyze the cyclization of FPP (a C15 isoprenoid precursor) to form various sesquiterpene skeletons. genome.jp While the specific enzyme responsible for the spiro[5.5]undecane core of this compound has not been explicitly detailed in the search results, related chamigrene synthases, such as (+)-beta-chamigrene synthase (EC 4.2.3.78), are known to catalyze the cyclization of (2E,6E)-farnesyl diphosphate to form the chamigrene skeleton. genome.jp

The formation of the spiro[5.5]undecane system involves a complex cyclization cascade initiated from FPP, leading to the characteristic arrangement of a cyclohexane (B81311) ring spiro-linked to another six-membered ring. rsc.orgbanglajol.info

Enzymatic Catalysis in Halogenation and Hydroxylation Steps

The introduction of halogen atoms and hydroxyl groups into marine natural products like this compound is primarily carried out by specific enzymes. thieme-connect.denih.gov These enzymes exhibit high regio- and stereoselectivity in catalyzing these modifications. thieme-connect.de

Role of Vanadium Bromoperoxidase (V-BrPO) in Bromination

Vanadium bromoperoxidase (V-BrPO) is a key enzyme involved in the biosynthesis of many brominated marine natural products, including cyclic sesquiterpenes from red algae. ebi.ac.ukudel.eduwikipedia.org V-BrPO catalyzes the oxidation of bromide ions (Br⁻) in the presence of hydrogen peroxide (H₂O₂) to generate a reactive brominating species, likely a bromonium ion (Br⁺) or its equivalent, within the enzyme's active site. ebi.ac.ukudel.eduwikipedia.org This electrophilic bromine species then reacts with organic substrates, such as terpene precursors, leading to the incorporation of bromine into the molecule. udel.eduwikipedia.org

Studies have shown that V-BrPO can catalyze the bromination and cyclization of sesquiterpenes like (E)-(+)-nerolidol, producing various brominated cyclic sesquiterpene structures. ebi.ac.ukudel.edu This enzymatic activity is crucial for establishing the bromine substituent observed in this compound. The enzyme's ability to catalyze asymmetric bromination is significant for the stereochemistry of the resulting brominated products. ebi.ac.ukudel.edu

V-BrPOs contain vanadium as a cofactor and are found in various marine organisms, including algae. wikipedia.orgontosight.ai They play a role in the organism's defense mechanisms, potentially by producing hypobromous acid (HOBr), a potent antimicrobial agent. wikipedia.orgontosight.ai

Biogenetic Relationship to Other Chamigrene Sesquiterpenoids

This compound belongs to the chamigrene class of sesquiterpenoids, which are characterized by their spiro[5.5]undecane skeleton. ebi.ac.uklaurencia-database.jpiomcworld.comresearchgate.net These compounds are predominantly isolated from marine red algae of the genus Laurencia. iomcworld.comresearchgate.netfrontiersin.org The diversity within the chamigrene family arises from variations in the cyclization patterns of the farnesyl diphosphate precursor and subsequent enzymatic modifications, including halogenation, hydroxylation, oxidation, and rearrangement. iomcworld.comresearchgate.net

This compound shares a common biogenetic origin with other chamigrene derivatives found in Laurencia species, such as isorigidol (B1246757) and allo-isoobtusol. ebi.ac.uklaurencia-database.jpiomcworld.comresearchgate.netfrontiersin.orgresearchgate.netiomcworld.com These compounds often co-occur and exhibit similar structural features, suggesting a common biosynthetic pathway diverging at later enzymatic steps responsible for specific functionalizations and rearrangements. laurencia-database.jpiomcworld.comresearchgate.net The presence of the same spiro[5.5]undecane carbon skeleton in these metabolites supports their close biogenetic relationship. ebi.ac.uk

The study of this compound and related chamigrenes provides insights into the complex enzymatic machinery employed by marine organisms for the biosynthesis of structurally diverse and often bioactive natural products. iomcworld.comudel.edu

Chemical Synthesis of Ma Ilione and Analogues

Total Synthesis Strategies for Ma'ilione

The total synthesis of complex natural products like this compound often requires sophisticated strategies to assemble the intricate ring systems and incorporate the specific functional groups and stereochemistry. While detailed, publicly available total synthetic routes specifically for this compound are not extensively described in the immediate search results, the synthesis of related chamigrane sesquiterpenoids provides insight into potential strategies. These strategies typically involve the construction of the spirocyclic core and the introduction of the characteristic bromine and hydroxyl functionalities, along with the methylene (B1212753) group and the cyclohexene (B86901) ring.

The complexity of this compound (C₁₄H₁₉BrO₂) nih.gov lies in its spiro[5.5]undecane skeleton, the presence of multiple stereocenters, and the reactive functional groups. ontosight.ai Synthetic approaches to similar spirocyclic systems often employ strategies such as sequential ring formation, often utilizing reactions like intramolecular cyclizations or cycloadditions, or convergent approaches that involve coupling pre-formed fragments.

Literature on the synthesis of related Laurencia metabolites, such as the reported total synthesis of (±)-laurokamurene B, a compound belonging to the same class, can offer valuable methodological precedents for tackling the this compound core structure. iomcworld.com These synthetic endeavors highlight the types of reactions and sequences that are effective for constructing the chamigrane skeleton.

Enantioselective Synthetic Approaches to this compound and Its Derivatives

The biological activity of chiral natural products is often highly dependent on their absolute stereochemistry. This compound possesses multiple stereocenters, and its absolute configuration has been established by X-ray diffraction as (6S, 9R, 10S). frontiersin.org Achieving this specific stereochemistry in a synthetic route is a key aspect of total synthesis, particularly for developing biologically relevant analogues.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Various strategies exist for achieving enantioselectivity, including the use of chiral starting materials (chiral pool synthesis), chiral reagents, or chiral catalysts. libretexts.org Enzymatic methods, such as those involving vanadium bromoperoxidase found in marine red algae, represent a natural enantioselective pathway for halogenation and cyclization in the biosynthesis of some marine natural products, including chamigranes. ebi.ac.uk While this illustrates a natural enantioselective process, laboratory enantioselective total synthesis would typically involve the design of synthetic steps that control the formation of each stereocenter with high fidelity. amazon.co.uk

Developing an enantioselective synthesis of this compound would likely involve incorporating asymmetric transformations at key stages of the synthesis to set the desired (6S, 9R, 10S) configuration. frontiersin.org This could involve asymmetric catalysis for carbon-carbon bond formation, stereoselective functional group interconversions, or chiral auxiliary-controlled reactions. The synthesis of enantiomerically pure intermediates is critical for the successful enantioselective total synthesis of the final natural product.

Retrosynthetic Analysis and Identification of Key Synthetic Disconnections

Retrosynthetic analysis is a powerful tool in organic synthesis that involves working backward from the target molecule to simpler, readily available starting materials. numberanalytics.com, libretexts.org This process involves identifying strategic bonds that can be disconnected (retrosynthetic transforms) to yield plausible synthetic precursors (synthons or synthetic equivalents). spcmc.ac.in, mit.edu For a molecule with the complexity of this compound, a systematic retrosynthetic analysis is essential for designing an efficient and convergent synthetic route. libretexts.org

Key synthetic disconnections in the retrosynthetic analysis of this compound would likely focus on breaking bonds that simplify the spirocyclic system and reveal potential precursors that can be formed through known chemical reactions. numberanalytics.com Considering the spiro[5.5]undecane core, potential disconnections might involve cleaving bonds around the spiro center or within the cyclohexene or cyclohexane (B81311) rings. The presence of the bromine and hydroxyl groups, as well as the exocyclic methylene, would also influence the choice of disconnections, suggesting the potential use of reactions that selectively introduce these functionalities.

Identifying key disconnections involves analyzing the structural features of this compound and considering reliable synthetic transformations that could form those bonds in the forward direction. numberanalytics.com For example, a disconnection that simplifies the spiro junction could lead to a precursor that can be cyclized to form the spiro system. Similarly, disconnections that break the rings could lead to acyclic or simpler cyclic intermediates that are more easily synthesized. The specific sequence of disconnections defines a potential synthetic route, and multiple retrosynthetic pathways can often be envisioned for a complex target molecule. libretexts.org

Synthesis of this compound Derivatives and Structural Analogues

The synthesis of derivatives and structural analogues of this compound is valuable for exploring the relationship between structure and biological activity and for potentially developing compounds with improved properties. This compound itself is a brominated sesquiterpenoid, and related compounds isolated from Laurencia species include other halogenated chamigranes like isorigidol (B1246757) and ma'iliohydrin. iomcworld.com

The synthesis of this compound derivatives could involve modifications to the existing functional groups (e.g., oxidation of the hydroxyl group, reactions at the alkene) or alterations to the carbon skeleton. Introducing different substituents or modifying the stereochemistry at specific positions could lead to analogues with altered biological profiles. For instance, variations in the halogenation pattern or the position and nature of the oxygen-containing functionalities could yield a library of related compounds.

Synthetic routes to derivatives might diverge from a total synthesis pathway at an intermediate stage or involve late-stage functionalization of the this compound scaffold or a closely related precursor. The synthesis of ma'iliohydrin, a tribrominated chamigrene, highlights how additional halogenation can occur in this class of compounds. iomcworld.com Developing efficient methods for selective functionalization and skeletal modification is key to accessing a diverse range of this compound analogues.

Methodological Challenges and Innovations in this compound Synthesis

The synthesis of this compound and other complex marine natural products presents several methodological challenges. The construction of the spirocyclic system with precise control over the stereochemistry at the spiro center and other chiral carbons is often a significant hurdle. frontiersin.org The presence of sensitive functional groups, such as the allylic alcohol and the α,β-unsaturated ketone embedded within the spiro structure, requires careful consideration of reaction conditions to avoid unwanted side reactions like rearrangements or degradation.

Based on a comprehensive search of available scientific literature, there is no chemical compound identified by the name "this compound." Consequently, it is not possible to provide an article on its chemical reactivity and transformation studies as outlined in the user's request.

The creation of a scientifically accurate and informative article requires verifiable data from peer-reviewed research. Without any published studies on "this compound," any attempt to describe its reaction pathways, derivatization, or mechanistic transformations would be speculative and would not adhere to the standards of scientific accuracy.

It is possible that "this compound" may be a novel or very recently discovered compound with research that is not yet publicly available. Alternatively, the name may be misspelled or represent a compound known by a different scientific name.

If the user can provide an alternative name, a CAS registry number, or a reference to any publication mentioning this compound, it may be possible to retrieve the necessary information to fulfill the request. At present, the lack of any identifiable data on a compound named "this compound" prevents the generation of the requested article.

Theoretical and Computational Chemistry Studies on Ma Ilione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules. These methods, based on the principles of quantum mechanics, can describe the distribution of electrons within a molecule, the energies of molecular orbitals, and potential energy surfaces for chemical reactions. rsc.orgquora.comntnu.edumanchester.ac.ukimist.maquantumzeitgeist.comuv.es

For Ma'ilione, quantum chemical calculations have been specifically applied in the context of structure elucidation, particularly for predicting NMR chemical shifts. researchgate.net This application is crucial for confirming proposed structures and correcting potentially misassigned experimental data. researchgate.net While specific details on the quantum chemical methods (e.g., DFT, ab initio) and basis sets used for this compound's electronic structure calculations for reactivity prediction were not extensively detailed in the search results, quantum chemical calculations are widely used to analyze reaction mechanisms, estimate chemical reaction pathways, including transition state energies, and predict unknown reactions for various compounds. rsc.org This suggests that similar approaches could be applied to this compound to understand its potential reaction pathways and sites of reactivity based on its electronic properties.

Computational Approaches to Spectroscopic Data Prediction (e.g., NMR chemical shifts, ECD calculations)

Computational methods are extensively used to predict spectroscopic data, aiding in the interpretation of experimental spectra and structure determination. For this compound, computational approaches have been particularly relevant for predicting NMR chemical shifts and, by extension, can be applied to techniques like Electronic Circular Dichroism (ECD) for stereochemical analysis.

Quantum chemical calculations have been explicitly utilized for the prediction of NMR chemical shifts for this compound. researchgate.net This computational approach has been instrumental in the structure elucidation process, helping to confirm the correct structure and resolve discrepancies in previously assigned NMR data. researchgate.net Predicting NMR spectra computationally involves calculating the magnetic shielding around atomic nuclei, which is influenced by the molecule's electronic structure and conformation. Various software and methods exist for this purpose, employing techniques ranging from empirical increment methods to more rigorous quantum mechanical calculations like Density Functional Theory (DFT). arxiv.orgschrodinger.commestrelab.comgaussian.com

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. Computational prediction of ECD spectra involves calculating the differential absorption of left and right circularly polarized light as a function of wavelength. This typically requires quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), on different conformers of the molecule, followed by Boltzmann averaging of the calculated spectra based on the conformers' relative energies. schrodinger.comfrontiersin.org While one study on chamigranes, including this compound, reported the determination of this compound's absolute configuration by X-ray diffraction analysis frontiersin.org, computational ECD calculations are a well-established method for assigning the absolute configuration of similar marine natural products. frontiersin.org Therefore, computational ECD calculations could be applied to this compound to theoretically predict its ECD spectrum and compare it with experimental data if available, providing an alternative or complementary approach to stereochemical assignment.

Non Clinical Research Applications and Future Directions

Ma'ilione as a Chemical Scaffold for Novel Compound Development and Structure-Activity Relationship Studies

The distinct spiro sesquiterpenoid structure of this compound presents it as a potential chemical scaffold for the development of novel compounds. Chemical scaffolds, or privileged structures, are core molecular frameworks that can bind to diverse biological targets and are valuable in the search for new bioactive molecules. mdpi.com The modification of existing bioactive compounds or libraries with certain privileged structures can lead to molecules with new biological activities. mdpi.com

Structure-Activity Relationship (SAR) studies are crucial in drug discovery and chemical biology to understand how structural modifications to a compound affect its activity. nih.gov By using this compound as a starting point, researchers can synthesize analogs with variations to its functional groups or spiro system. mdpi.comnih.gov Analyzing the biological activities of these modified compounds can provide insights into the structural features of this compound that are essential for its observed effects, guiding the rational design of novel compounds with potentially enhanced or altered properties. nih.gov This approach allows for the exploration of chemical space around the this compound core, accelerating the research and development of new candidate molecules. mdpi.comnih.gov

Use in Investigating Biosynthetic Enzyme Mechanisms and Marine Metabolomics

This compound's isolation from marine algae highlights its significance in the field of marine metabolomics, the study of the complete set of metabolites within marine organisms. nih.govnih.gov Investigating the biosynthesis of this compound can provide valuable insights into the enzymatic mechanisms employed by marine algae to produce complex secondary metabolites. Biosynthetic gene clusters (BGCs) are often responsible for the production of such natural products. nih.gov Studies focusing on the enzymes involved in the cyclization, bromination, and oxidation steps leading to this compound can reveal novel enzymatic transformations and pathways unique to marine organisms. csic.esescholarship.org

Furthermore, studying this compound within the context of marine metabolomics can help to understand its ecological role, such as its potential function in defense mechanisms or signaling within the marine environment. nih.govnih.gov Metabolomics studies of marine organisms often involve the detection of a wide variety of metabolites to gain a comprehensive picture of the organism's metabolic state and interactions. nih.gov The presence and concentration of this compound in Laurencia scoparia under different environmental conditions can offer clues about its biological function and the factors influencing its production. nih.govnih.gov

Advances in Analytical Methods for this compound Detection and Quantification in Natural Sources

Accurate detection and quantification of this compound in natural sources, particularly marine algae, are essential for both ecological studies and potential future applications. Various analytical techniques are employed for the identification and measurement of chemical compounds in complex biological matrices. cdc.govresearchgate.net

Methods commonly used for the analysis of natural products include gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS), often used in combination (e.g., GC/MS, HPLC-MS). cdc.govresearchgate.netnih.gov These techniques offer varying degrees of sensitivity and selectivity for detecting compounds like this compound. cdc.govresearchgate.netnih.gov

Developing and refining analytical methods specifically for this compound involves optimizing extraction procedures from algal samples and selecting appropriate chromatographic and detection parameters to ensure accurate identification and reliable quantification. researchgate.netitrcweb.org Advances in mass spectrometry, such as high-resolution MS, can provide detailed structural information and improve the ability to distinguish this compound from other co-occurring metabolites in marine extracts. researchgate.netnih.gov The sensitivity of these methods is critical for detecting potentially low concentrations of this compound in environmental samples or different parts of the source organism. cdc.govresearchgate.net

Future Research Avenues in this compound Chemical Biology and Chemo-Diversity Exploration

Future research on this compound lies in further exploring its potential in chemical biology and leveraging the chemo-diversity of marine natural products. Chemical biology utilizes chemical tools and approaches to study biological systems. institut-curie.orgharvard.edu Investigating how this compound interacts with specific biological macromolecules or pathways at a molecular level falls within this domain. nih.gov This could involve studying its binding to enzymes, receptors, or other cellular components to elucidate its mechanism of action, even in non-clinical contexts.

Exploring the chemo-diversity related to this compound involves searching for structurally similar compounds in other marine organisms or investigating variations of the this compound scaffold through synthetic or semi-synthetic approaches. nih.gov Marine environments are a rich source of structurally diverse natural products with unique bioactivities. csic.esnih.gov Further exploration of Laurencia species and other marine organisms could lead to the discovery of novel analogs of this compound with potentially different or enhanced properties. nih.govnih.gov Advances in techniques like metabolomics and genomics can aid in the targeted discovery of such related compounds and the identification of the biosynthetic machinery responsible for their production. nih.govnih.gov This continued exploration of this compound's chemical space and its biological interactions holds promise for uncovering new insights and potential applications in various fields of research.

Q & A

Q. How should researchers present contradictory spectral data for this compound derivatives in publications?

- Methodological Answer : Use comparative tables to highlight anomalies (e.g., unexpected NMR shifts) and propose hypotheses (steric effects, solvent interactions). Provide access to raw spectral files (via repositories like Zenodo) for peer reanalysis. Discuss limitations in the "Results and Discussion" section, emphasizing the need for further mechanistic studies .

Q. What protocols ensure reproducibility in this compound’s synthetic scale-up for academic validation?

- Methodological Answer : Publish step-by-step videos or interactive protocols (e.g., on protocols.io ) detailing critical steps (crystallization, column chromatography). Specify equipment calibration records and reagent lot numbers. Collaborate with third-party labs for independent replication and co-author verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.